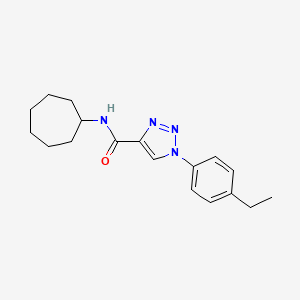
1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as EPTPC, is a novel molecule that has been studied for its potential applications in scientific research. It is a derivative of triazole, a five-membered heterocyclic compound, and is composed of a nitrogen-containing five-membered ring, an ethylphenyl group, and a carboxamide group. EPTPC has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
作用机制
The mechanism of action of 1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it is believed to act by binding to specific proteins, such as those involved in signal transduction pathways, and altering their activity. It is also believed to interact with enzymes and other proteins involved in the metabolism of drugs, thus affecting their efficacy. Additionally, 1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been found to interact with various receptors, such as opioid receptors, and can modulate their activity.
Biochemical and Physiological Effects
1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and to inhibit the formation of amyloid-β aggregates in vitro. Additionally, 1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been found to modulate opioid receptor activity and to inhibit the activity of enzymes involved in drug metabolism. It has also been found to interact with various proteins involved in signal transduction pathways and to modulate their activity.
实验室实验的优点和局限性
1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has been found to be effective at inhibiting the growth of cancer cells in vitro and at inhibiting the formation of amyloid-β aggregates in vitro. However, there are some limitations to the use of 1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in laboratory experiments. It is not yet fully understood how it interacts with proteins, enzymes, and receptors, and its mechanism of action is still largely unknown. Additionally, it has not yet been studied in vivo and its effects on humans have not yet been investigated.
未来方向
There are a number of potential future directions for the study of 1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. These include further investigation into its mechanism of action and its effects on proteins, enzymes, and receptors. Additionally, further studies into its potential use as a therapeutic agent and its potential use in drug delivery systems should be conducted. Furthermore, further studies into its potential use in the study of cancer, neurodegenerative diseases, and other diseases should be conducted. Additionally, further studies into its potential toxicity and its effects on humans should be conducted.
合成方法
1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 4-ethylphenyl isocyanate with 1-phenylethylamine in the presence of a catalytic amount of pyridine. The resulting product is then reacted with ethyl chloroformate to form the desired product. This reaction is followed by a deprotection step, which involves the use of a strong acid such as hydrochloric acid. The final step involves the addition of a carboxamide group to the molecule, which is achieved by the reaction of 1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide with ethyl chloroformate.
科学研究应用
1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in scientific research. It has been found to be useful in the study of enzyme inhibition, protein-protein interactions, and signalling pathways. It has also been studied for its potential use in drug delivery systems and as a potential therapeutic agent. 1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use in the study of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in the study of neurodegenerative diseases, as it has been found to inhibit the formation of amyloid-β aggregates in vitro.
属性
IUPAC Name |
1-(4-ethylphenyl)-N-(1-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-15-9-11-17(12-10-15)23-13-18(21-22-23)19(24)20-14(2)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKAVZSXLJSCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492010.png)
![1-(4-ethylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492018.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492026.png)
![1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492036.png)
![N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492043.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6492051.png)
![N-(3-acetylphenyl)-2-({5-[(4-chlorophenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B6492054.png)
![1-(4-ethylphenyl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492056.png)
![1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492061.png)
![1-(4-ethylphenyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492066.png)
![3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B6492071.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6492082.png)